Cas no 486-47-5 (Ethaverine)

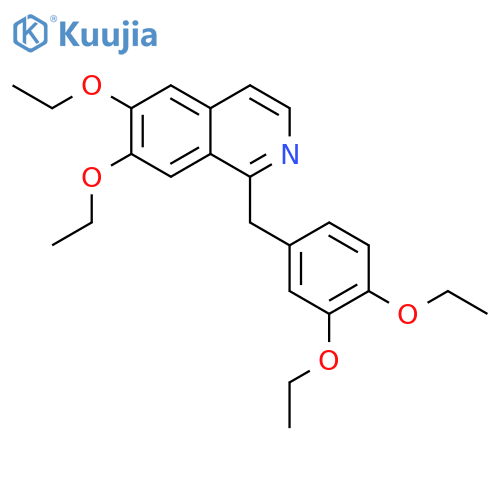

Ethaverine structure

Ethaverine 化学的及び物理的性質

名前と識別子

-

- Isoquinoline,1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-

- 1-{[3,4-Bis(ethyloxy)phenyl]methyl}-6,7-bis(ethyloxy)isoquinoline

- Ethaverine

- 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline

- 6,7-Diaethoxy-1-(3,4-diaethoxybenzyl)isochinolin

- 6,7-Diethoxy-1-(3,4-diethoxybenzyl)isoquinoline

- Barbonin

- Barbonine

- Dyscural

- Isoquinoline, 1-(3,4-diethoxybenzyl)-6,7-diethoxy-

- Isoquinoline, 6,7-diethoxy-1-(3,4-diethoxybenzyl)-

- Perparine

- Perperine

- 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-isoquinoline

- Prestwick1_000830

- NINDS_000199

- CAS-985-13-7

- Q27166421

- KBio1_000199

- VIC

- AB00053589_04

- D07926

- SCHEMBL25606

- Spectrum2_001385

- AB00053589

- ETHAVERINE [MI]

- BSPBio_000759

- Spectrum3_001425

- Ethquinol (TN)

- Spectrum_001218

- AKOS024366261

- NCGC00016557-01

- EINECS 207-633-3

- Isoquinolinium, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-

- KBioGR_000672

- KBio2_006834

- UNII-2H2HC19DYZ

- 486-47-5

- Prestwick3_000830

- EX-A5513

- Ethylpapaverine

- Spectrum5_001524

- NCGC00016557-03

- 6,7-Diaethoxy-1-(3,4-diaethoxybenzyl)isochinolin [German]

- IDI1_000199

- DTXSID3023009

- Ethquinol

- NS00004322

- Etaverina

- BRN 0342349

- KBio2_004266

- BRD-K36756879-003-05-3

- SPBio_001370

- Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-

- Ethaverinum [INN-Latin]

- 2H2HC19DYZ

- Ethaverinum

- Ethaverine (INN)

- DivK1c_000199

- 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline

- KBio3_002350

- KBioSS_001698

- BPBio1_000835

- ETHAVERINE [VANDF]

- Etaverina [INN-Spanish]

- ZOWYFYXTIWQBEP-UHFFFAOYSA-N

- KBio2_001698

- Spectrum4_000406

- 5-21-06-00183 (Beilstein Handbook Reference)

- ETHAVERINE [WHO-DD]

- SBI-0051627.P002

- Isoquinoline, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-

- Prestwick0_000830

- BRD-K36756879-003-06-1

- CHEBI:94592

- NCGC00016557-02

- Ethaverine [INN]

- BSPBio_003130

- SPBio_002680

- CHEMBL1555736

- Prestwick2_000830

-

- インチ: InChI=1S/C24H29NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-12,14-16H,5-8,13H2,1-4H3

- InChIKey: ZOWYFYXTIWQBEP-UHFFFAOYSA-N

- ほほえんだ: C(OC1=C(OCC)C=CC(CC2C3C(=CC(OCC)=C(OCC)C=3)C=CN=2)=C1)C

計算された属性

- せいみつぶんしりょう: 395.20977

- どういたいしつりょう: 395.209658

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 10

- 複雑さ: 462

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 49.8

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.1668 (rough estimate)

- ゆうかいてん: 99-101°

- ふってん: 519.44°C (rough estimate)

- フラッシュポイント: 185.9°C

- 屈折率: 1.6000 (estimate)

- ようかいど: DMSO (Slightly), Methanol (Slightly)

- PSA: 49.81

- じょうきあつ: 0.0±1.3 mmHg at 25°C

Ethaverine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Refrigerator

Ethaverine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E676700-10mg |

Ethaverine |

486-47-5 | 10mg |

$ 184.00 | 2023-09-07 | ||

| TRC | E676700-100mg |

Ethaverine |

486-47-5 | 100mg |

$ 1453.00 | 2023-09-07 |

Ethaverine 関連文献

-

K. W. Bentley Nat. Prod. Rep. 1993 10 449

-

Chan Young Park,Enhua H. Zhou,Dhananjay Tambe,Bohao Chen,Tera Lavoie,Maria Dowell,Anton Simeonov,David J. Maloney,Aleksandar Marinkovic,Daniel J. Tschumperlin,Stephanie Burger,Matthew Frykenberg,James P. Butler,W. Daniel Stamer,Mark Johnson,Julian Solway,Jeffrey J. Fredberg,Ramaswamy Krishnan Integr. Biol. 2015 7 1318

-

3. Index pages

-

Kenneth W. Bentley Nat. Prod. Rep. 2003 20 342

-

5. Index pages

486-47-5 (Ethaverine) 関連製品

- 18813-63-3(6-Isoquinolinol,1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-)

- 57170-09-9(6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-)

- 10539-19-2(1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline hydrochloride)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量